2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
CAS No.: 941972-11-8
Cat. No.: VC4159808
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941972-11-8 |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight | 436.54 |
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
| Standard InChI Key | SMXFRUJRMGQJLN-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Introduction
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C23H20N2O3S2 and a molecular weight of 436.6 g/mol . This compound combines various functional groups, including an ethylsulfonyl group, a naphthalen-1-yl group, and a thiazol-2-yl group, which are linked through an acetamide backbone. The presence of these diverse functional groups suggests potential applications in pharmaceuticals or materials science due to their ability to interact with biological systems or exhibit unique physical properties.
Synthesis and Preparation
While specific synthesis protocols for 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. Typically, these involve the formation of the thiazole ring, followed by the introduction of the naphthalen-1-yl and ethylsulfonyl groups through various coupling reactions.
Biological and Pharmacological Activities
Although there is no specific information available on the biological activities of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, compounds with similar structures, such as thiazole derivatives, have been studied for their antimicrobial and anticancer properties . The presence of a naphthalen-1-yl group could potentially enhance interactions with biological targets due to its planar, aromatic nature.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and evaluation of its biological activities. The compound's unique structure suggests potential applications in drug discovery or as a building block for more complex molecules.
Potential Applications:
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Pharmaceuticals: Antimicrobial or anticancer agents.
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Materials Science: Potential use in organic electronics or as a precursor for advanced materials.
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